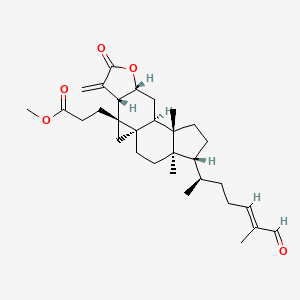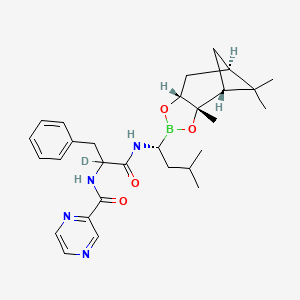
冠状内酯甲酯
描述
Coronalolide methyl ester is a natural compound classified under cycloartane triterpenoids. It is isolated from the herbs of Gardenia sootepensis Hutchins and Gardenia coronaria (Rubiaceae). The molecular formula of coronalolide methyl ester is C₃₁H₄₄O₅, and it has a molecular weight of 496.7 g/mol . This compound has shown broad cytotoxic activity when evaluated against a panel of human cancer cell lines .
科学研究应用
作用机制
Target of Action
Coronalolide methyl ester, a compound isolated from the leaves of Gardenia coronaria , exhibits broad cytotoxic activity when evaluated against a panel of human cancer cell lines . This suggests that its primary targets are likely to be components of the cellular machinery involved in cell proliferation and survival, particularly those found in cancer cells.
Mode of Action
Its broad cytotoxic activity suggests that it may interact with its targets to disrupt normal cellular processes, leading to cell death
Result of Action
Coronalolide methyl ester has been shown to exhibit broad cytotoxic activity against a panel of human cancer cell lines . This suggests that the compound’s action results in the death of cancer cells, potentially making it a promising candidate for anticancer therapy.
生化分析
Biochemical Properties
Coronalolide methyl ester plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in cellular metabolism, including cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many endogenous and exogenous compounds . Additionally, coronalolide methyl ester has been found to bind to specific proteins involved in cell signaling pathways, such as protein kinases, thereby modulating their activity and influencing downstream signaling events . These interactions highlight the compound’s potential as a modulator of biochemical pathways and its relevance in therapeutic applications.
Cellular Effects
Coronalolide methyl ester exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, coronalolide methyl ester has been observed to inhibit cell proliferation by arresting the cell cycle at the G2/M phase, thereby preventing the progression of cancer cells through the cell cycle . In addition to its effects on cancer cells, coronalolide methyl ester has been reported to modulate cell signaling pathways, gene expression, and cellular metabolism in normal cells, suggesting its potential as a therapeutic agent for various diseases .
Molecular Mechanism
The molecular mechanism of action of coronalolide methyl ester involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, coronalolide methyl ester has been shown to inhibit the activity of certain protein kinases, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in apoptosis, cell cycle regulation, and metabolism . These molecular interactions underscore the multifaceted nature of coronalolide methyl ester’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of coronalolide methyl ester have been observed to change over time. Studies have shown that this compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of coronalolide methyl ester on cellular function have been found to vary depending on the duration of exposure. Prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, long-term studies have revealed potential adaptive responses in normal cells, such as changes in gene expression and metabolic activity, which may influence the overall cellular response to coronalolide methyl ester .
Dosage Effects in Animal Models
The effects of coronalolide methyl ester in animal models have been shown to vary with different dosages. At low doses, this compound has been found to exhibit minimal toxicity and adverse effects, while still exerting significant anti-cancer activity . At higher doses, coronalolide methyl ester has been associated with increased toxicity, including hepatotoxicity and nephrotoxicity, as well as adverse effects on normal cellular function . These findings highlight the importance of determining the optimal dosage for therapeutic applications of coronalolide methyl ester to maximize its efficacy while minimizing potential side effects.
Metabolic Pathways
Coronalolide methyl ester is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the oxidative metabolism of coronalolide methyl ester, leading to the formation of various metabolites . Additionally, this compound has been found to interact with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), which are essential for the enzymatic reactions involved in its metabolism . The effects of coronalolide methyl ester on metabolic flux and metabolite levels have been observed to vary depending on the specific metabolic pathway and the cellular context .
Transport and Distribution
The transport and distribution of coronalolide methyl ester within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, coronalolide methyl ester can bind to intracellular proteins, such as albumin, which influence its localization and accumulation within cells . These interactions play a crucial role in determining the bioavailability and overall distribution of coronalolide methyl ester in different tissues and cellular compartments.
Subcellular Localization
The subcellular localization of coronalolide methyl ester is influenced by various factors, including targeting signals and post-translational modifications . This compound has been found to localize to specific cellular compartments, such as the mitochondria and the nucleus, where it exerts its effects on cellular function . For instance, the accumulation of coronalolide methyl ester in the mitochondria has been associated with the induction of apoptosis through the release of cytochrome c and activation of caspase enzymes . Additionally, the localization of coronalolide methyl ester in the nucleus has been linked to changes in gene expression and modulation of transcriptional activity . These findings highlight the importance of subcellular localization in determining the activity and function of coronalolide methyl ester.
准备方法
Synthetic Routes and Reaction Conditions
Coronalolide methyl ester can be synthesized through the esterification of coronalolide with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of coronalolide methyl ester involves the extraction of coronalolide from the leaves of Gardenia sootepensis or Gardenia coronaria, followed by its esterification with methanol. The extraction process may involve the use of solvents such as methanol or ethanol to isolate the coronalolide from the plant material. The extracted coronalolide is then subjected to esterification under controlled conditions to produce coronalolide methyl ester.
化学反应分析
Types of Reactions
Coronalolide methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Hydrolysis: Coronalolide and methanol.
Oxidation: Oxidized derivatives of coronalolide methyl ester.
Reduction: Reduced derivatives of coronalolide methyl ester.
相似化合物的比较
Coronalolide methyl ester is structurally related to other cycloartane triterpenoids, such as:
Coronalolide: The parent compound from which coronalolide methyl ester is derived.
Coronalolic acid: Another derivative of coronalolide with similar biological activities.
Sootepin D: A related triterpenoid isolated from the same plant species.
Sootepin G: Another triterpenoid with comparable chemical properties.
Uniqueness
Its unique chemical structure also makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
methyl 3-[(1S,3R,4R,8R,10S,11S,14R,15R)-11,15-dimethyl-5-methylidene-14-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O5/c1-19(17-32)8-7-9-20(2)22-10-12-29(5)24-16-23-26(21(3)27(34)36-23)31(13-11-25(33)35-6)18-30(24,31)15-14-28(22,29)4/h8,17,20,22-24,26H,3,7,9-16,18H2,1-2,4-6H3/b19-8+/t20-,22-,23-,24+,26-,28-,29+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFAZZFTBDKRJL-PXERRMOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]5[C@H]([C@]3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of Coronalolide methyl ester?
A1: While the provided abstracts don't directly investigate the activity of Coronalolide methyl ester, they mention that it is a constituent of Gardenia coronaria leaves [, ]. The methanolic extract of these leaves, which likely contains Coronalolide methyl ester, displays antibacterial activity against both Gram-negative and Gram-positive bacteria []. Further research is needed to isolate and specifically evaluate the activity of Coronalolide methyl ester.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1150734.png)
